molecular formula C7H8O5 B1232183 2-Oxo-5-methyl-cis-muconate

2-Oxo-5-methyl-cis-muconate

Cat. No.: B1232183
M. Wt: 172.13 g/mol
InChI Key: OQBDUIUEEGGDSS-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-5-methyl-cis-muconate is a central metabolic intermediate in the bacterial catabolic pathway for aromatic compounds such as m-xylene and other methyl-substituted aromatics . It is generated from 2-hydroxy-5-methyl-cis,cis-muconate through the action of tautomerase enzymes, such as those in the 4-oxalocrotonate tautomerase (4-OT) family . Its primary research value lies in its role in the catechol meta-cleavage pathway, where it is a substrate for the enzyme this compound carboxy-lyase (also known as 4-oxalocrotonate decarboxylase) . This decarboxylation reaction is a critical step that leads to the formation of 2-Hydroxy-cis-hex-2,4-dienoate and CO2, ultimately funneling carbon from xenobiotic compounds into central metabolism . Researchers utilize this compound to investigate the molecular mechanisms of bacterial biodegradation, the substrate specificity of tautomerase and decarboxylase enzymes, and the microbial remediation of environmental pollutants like m-xylene . Studies on related enzymes, including muconate cycloisomerases, provide insight into how enzyme active sites evolve to recognize and process methylated and halogenated substrates . This compound is essential for in vitro enzymatic assays, metabolic pathway reconstruction, and studies aimed at engineering novel biocatalysts for green chemistry applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(Z)-2-methyl-5-oxohex-3-enedioic acid

InChI

InChI=1S/C7H8O5/c1-4(6(9)10)2-3-5(8)7(11)12/h2-4H,1H3,(H,9,10)(H,11,12)/b3-2-

InChI Key

OQBDUIUEEGGDSS-IHWYPQMZSA-N

SMILES

CC(C=CC(=O)C(=O)O)C(=O)O

Isomeric SMILES

CC(/C=C\C(=O)C(=O)O)C(=O)O

Canonical SMILES

CC(C=CC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Biochemical Pathways Involving 2 Oxo 5 Methyl Cis Muconate

Central Role in Methylaromatic Degradation Pathways

The degradation of aromatic hydrocarbons, many of which are environmental pollutants, relies on the ability of microorganisms to convert these stable ring structures into central metabolites that can enter the Krebs cycle. For methylated aromatics, this process often proceeds through a series of reactions known as a meta-cleavage pathway, where 2-Oxo-5-methyl-cis-muconate stands as a critical juncture.

Formation from Substituted Catechols via Ring-Cleavage Dioxygenases

The journey towards the formation of this compound begins with the conversion of various methylaromatic compounds into substituted catechols. A key precursor is 4-methylcatechol (B155104), which is a central intermediate in the degradation of compounds like p-xylene (B151628) and p-toluidine (B81030). ethz.chnih.gov The aromatic ring of 4-methylcatechol is then primed for cleavage by a class of enzymes known as extradiol dioxygenases.

Catechol 2,3-dioxygenases are instrumental in the meta-cleavage pathway. These enzymes exhibit a degree of specificity for their substrates. For instance, the catechol 2,3-dioxygenase from Pseudomonas putida encoded by the TOL plasmid pWW0 can effectively catalyze the ring cleavage of catechol, 3-methylcatechol (B131232), and 4-methylcatechol. h-its.org The cleavage of 4-methylcatechol by this enzyme yields 2-hydroxy-5-methyl-cis,cis-muconate semialdehyde. nih.gov The substrate specificity of these enzymes is a critical factor in determining the range of aromatic compounds a microorganism can metabolize. Some catechol 2,3-dioxygenases show a preference for catechols with substituents in the para-position, such as 4-methylcatechol. nih.gov

The following table provides an overview of the relative activity of catechol 2,3-dioxygenase from Planococcus sp. strain S5 on various substrates, illustrating its preference for certain methylated catechols.

SubstrateRelative Activity (%)
Catechol100
3-Methylcatechol13.4
4-MethylcatecholComparable to catechol
4-Chlorocatechol203

Integration into Meta-Cleavage Pathways

Once formed, this compound is situated within the broader context of the meta-cleavage pathway, a common strategy for the aerobic degradation of alkylated aromatic compounds in many microorganisms. kegg.jp

The metabolism of 4-methylcatechol represents a branch point where the cell can commit to different catabolic routes. The meta-cleavage pathway is a prevalent route for its mineralization. kegg.jp The initial product of 4-methylcatechol ring cleavage, 2-hydroxy-5-methyl-cis,cis-muconate semialdehyde, is oxidized by a dehydrogenase to form 2-hydroxy-5-methyl-cis,cis-muconate. kegg.jp This intermediate then undergoes tautomerization, catalyzed by 4-oxalocrotonate tautomerase, to form this compound. nih.govgenome.jp

From this compound, the pathway continues with a decarboxylation step, yielding 2-hydroxy-cis-hex-2,4-dienoate (B1246037). nih.gov A subsequent hydration reaction forms 4-hydroxy-2-oxohexanoate. nih.gov This keto-acid is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and propionaldehyde (B47417). nih.gov The pyruvate can directly enter central metabolism. The propionaldehyde is typically oxidized to propanoyl-CoA, which can be further metabolized to succinyl-CoA and then enter the Krebs cycle, or be converted to pyruvate or acetyl-CoA depending on the specific metabolic capabilities of the organism. genome.jpresearchgate.net This sequence of reactions effectively channels the carbon from the original aromatic ring into universally used metabolic intermediates.

Role in the Biodegradation of Specific Substrates (e.g., Toluic Acid, Methylanilines)

The metabolic pathway involving this compound is crucial for the breakdown of several significant environmental contaminants.

For example, the degradation of p-toluic acid (4-methylbenzoic acid) proceeds through its conversion to 4-methylcatechol. ethz.ch Subsequently, the meta-cleavage pathway is employed, with this compound as a key intermediate, leading to the eventual mineralization of the compound. Similarly, the degradation of toluene-p-sulphonate, a structurally related compound, has been shown to proceed via 2-hydroxy-5-methylmuconic semialdehyde, the precursor to this compound, and results in the formation of pyruvate and propionaldehyde. nih.gov

The biodegradation of methylanilines , such as p-toluidine (4-methylaniline), also funnels through this pathway. Pseudomonas testosterone (B1683101) can utilize p-toluidine as its sole carbon and energy source by initially oxidizing it to 4-methylcatechol. nih.gov This is followed by ring cleavage to produce 2-hydroxy-5-methyl-cis,cis-muconate semialdehyde, which then enters the pathway leading to and beyond this compound. nih.gov

Isomerization and Further Transformations of this compound

The metabolic journey of this compound is characterized by a series of enzymatic transformations that channel it into central metabolic pathways. These reactions, primarily isomerization and decarboxylation, are critical for the complete degradation of aromatic compounds.

A key reaction involving this compound is its isomerization to 2-hydroxy-5-methyl-cis,cis-muconate. This reversible reaction is catalyzed by the enzyme 2-hydroxy-5-methyl-cis,cis-muconate this compound isomerase, also known as 4-oxalocrotonate tautomerase. nih.govgenome.jp This enzymatic step is a critical link in the meta-cleavage pathway for the degradation of methylated aromatic compounds like toluene (B28343) and xylene. nih.govmodelseed.org

The interconversion between the oxo and hydroxy forms is a tautomerization reaction, specifically an interconversion between a keto and an enol group. genome.jp The equilibrium of this reaction can be influenced by the metabolic state of the cell and the relative activities of the upstream and downstream enzymes.

Table 1: Enzymatic Interconversion of this compound

Reactant Enzyme Product Pathway Context
2-Hydroxy-5-methyl-cis,cis-muconate 2-hydroxy-5-methyl-cis,cis-muconate this compound isomerase (4-oxalocrotonate tautomerase) This compound Catechol meta-cleavage pathway for aromatic compound degradation. genome.jpgithub.com

Following its formation, this compound can undergo decarboxylation, a crucial step that commits its carbon skeleton to further breakdown. This reaction is catalyzed by 2-oxo-3-hexenedioate decarboxylase. nih.gov The decarboxylation of this compound yields 2-hydroxy-cis-hex-2,4-dienoate and carbon dioxide. nih.govh-its.org

This irreversible step is a key control point in the metabolic flux, ensuring the efficient catabolism of the aromatic ring fragments. The resulting 2-hydroxy-cis-hex-2,4-dienoate is then further metabolized through a series of hydration and aldolase reactions, ultimately leading to the formation of central metabolites like pyruvate and acetaldehyde (B116499) or propanol, which can enter the citric acid cycle. nih.gov

Table 2: Decarboxylation of this compound

Substrate Enzyme Products Significance

Diversion Pathways and Metabolic Fates

Under certain conditions or in specific microorganisms, the metabolic fate of intermediates like this compound can be diverted from the main catabolic route. The accumulation of such intermediates can sometimes lead to the formation of dead-end products. For instance, in the degradation of some methyl-substituted aromatic compounds, the cycloisomerization of the corresponding muconates can result in methyl-substituted muconolactones, which are sometimes reported as dead-end metabolites. asm.org

In the broader context of aromatic compound degradation, the β-ketoadipate pathway represents a central metabolic route where various aromatic compounds are funneled. rsc.org While this compound is part of the meta-cleavage pathway, the β-ketoadipate pathway (ortho-cleavage) also involves muconate-type intermediates, highlighting the convergent nature of aromatic catabolism. nih.govenzyme-database.org The specific pathway utilized depends on the initial substrate and the enzymatic capabilities of the microorganism.

Enzymology of 2 Oxo 5 Methyl Cis Muconate Metabolism

Enzymes Catalyzing the Formation of 2-Oxo-5-methyl-cis-muconate

The generation of this compound is a multi-step process initiated by the cleavage of a catecholic precursor. This process is central to the meta-cleavage pathway for aromatic compound catabolism.

Characterization of Meta-Pyrocatechase Enzymes

The initial and rate-limiting step in the pathway leading to this compound is catalyzed by a class of enzymes known as meta-pyrocatechases or, more formally, catechol 2,3-dioxygenases (EC 1.13.11.2). ebi.ac.uk These are extradiol dioxygenases, meaning they cleave the aromatic ring of their substrate at a bond adjacent to the two hydroxyl groups. ebi.ac.uk

Key characteristics of these enzymes include:

A Non-Heme Ferrous Iron Center : The catalytic activity of meta-pyrocatechases is dependent on a ferrous ion (Fe²⁺) located in the active site. nih.govnih.gov This iron atom is crucial for the binding and activation of molecular oxygen, which is required for the ring cleavage reaction. nih.gov

Oligomeric Structure : Many catechol 2,3-dioxygenases are oligomeric, often existing as homotetramers, meaning they are composed of four identical protein subunits. nih.govnih.gov For activity, protein oligomerization appears to be essential. asm.org

Vicinal Oxygen Chelate (VOC) Superfamily : These enzymes belong to the VOC superfamily of metalloproteins, characterized by a specific two-domain structural arrangement. asm.org

The formation of this compound begins with the meta-cleavage of 4-methylcatechol (B155104) by catechol 2,3-dioxygenase. This reaction produces 2-hydroxy-5-methyl-muconic semialdehyde. This intermediate is then oxidized by a dehydrogenase to yield 2-hydroxy-5-methyl-cis,cis-muconate, which is subsequently isomerized by an isomerase (EC 5.3.2.6) to the final product, this compound. github.comkegg.jp

Substrate Specificity and Kinetic Parameters of Relevant Dioxygenases

Catechol 2,3-dioxygenases exhibit broad substrate specificity, acting on a variety of substituted catechols. nih.gov The enzyme encoded by the TOL plasmid pWW0 from Pseudomonas putida, for instance, effectively catalyzes the ring cleavage of catechol, 3-methylcatechol (B131232), and 4-methylcatechol. nih.govsigmaaldrich.com The efficiency of catalysis, however, varies significantly with the nature and position of the substituent on the catechol ring.

The kinetic parameters for the wild-type catechol 2,3-dioxygenase from Planococcus sp. strain S5 and its mutants demonstrate how changes in the enzyme's structure can affect its activity towards different substrates. For example, the removal of C-terminal residues in one mutant resulted in a 1.5-fold increased activity against 4-methylcatechol. scispace.com Similarly, a single amino acid substitution (R296Q) in the C23OB65 mutant led to a significant increase in activity against 4-chlorocatechol. bibliotekanauki.pl

Below is a table summarizing the kinetic parameters of catechol 2,3-dioxygenases from different sources with various substrates.

Enzyme SourceSubstrateKm (μM)Relative Activity (%)Reference
Pseudomonas putida mt-2 (xylE)Catechol1.87100 nih.gov
Pseudomonas putida mt-2 (xylE)4-MethylcatecholN/A>100 nih.gov
Planococcus sp. S5 (Wild-Type)Catechol~94.5100 scispace.com
Planococcus sp. S5 (Wild-Type)4-MethylcatecholN/A~120 scispace.com
Planococcus sp. S5 (Mutant C23OB61)Catechol66.17~80 scispace.com
Planococcus sp. S5 (Mutant C23OB61)4-MethylcatecholN/A~180 scispace.com
Metagenomic Library (BphC-SD3)Catechol2.5 ± 0.3~75 asm.org
Metagenomic Library (BphC-SD3)3-Methylcatechol5.7 ± 0.5~60 asm.org

N/A: Data not available in the cited source.

Enzymes Catalyzing the Transformation of this compound

Once formed, this compound is decarboxylated, a crucial step that commits the metabolites to the central metabolic pathways.

This compound Carboxy-lyase (EC 4.1.1.77)

The enzyme responsible for the transformation of this compound is this compound carboxy-lyase, which is classified under EC number 4.1.1.77. modelseed.orggenome.jp This enzyme is also known by several other names, including 4-oxalocrotonate decarboxylase and 2-oxo-3-hexenedioate decarboxylase. modelseed.orggenome.jp It catalyzes the non-hydrolytic removal of a carboxyl group, releasing carbon dioxide and producing 2-hydroxy-cis-penta-2,4-dienoate. modelseed.orgebi.ac.uk

The catalytic mechanism of carboxy-lyases often involves the stabilization of a carbanionic intermediate formed upon decarboxylation. While the specific mechanism for EC 4.1.1.77 is not extensively detailed in the provided context, the mechanism of a related enzyme, 3-carboxy-cis,cis-muconate (B1244389) cyclase, provides a plausible model. This analogous reaction involves general acid/base catalysis where a histidine residue deprotonates a carbon atom, and a glutamate (B1630785) residue protonates a carboxylate group, leading to tautomerization and the formation of an enolate intermediate. ebi.ac.uk This intermediate is stabilized by hydrogen bonding with arginine residues in the active site. ebi.ac.uk A subsequent intramolecular nucleophilic attack leads to the final product. ebi.ac.uk It is likely that this compound carboxy-lyase employs a similar strategy, utilizing key acidic and basic amino acid residues within its catalytic site to facilitate the decarboxylation reaction.

The genes encoding this compound carboxy-lyase are found in the operons for the degradation of various aromatic compounds. Examples include dmpH from the phenol (B47542) degradation pathway, xylI from the xylene degradation pathway, and nahK from the naphthalene (B1677914) degradation pathway. genome.jp The study of these enzymes provides insight into their structure-function relationships.

NahK: The crystal structure of NahK from Pseudomonas putida, involved in naphthalene degradation, has been solved at a resolution of 1.72 Å. sbbq.org.br This structural elucidation revealed that NahK is a monomer in solution and is composed of both alpha-helices and beta-sheets. sbbq.org.br The determination of its three-dimensional structure is a critical first step in understanding its precise reaction mechanism and provides a basis for future protein engineering efforts aimed at improving its stability and catalytic efficiency for bioremediation applications. sbbq.org.br

The table below summarizes the characteristics of these related enzymes.

Gene SymbolEnzyme NamePathwayStructural InformationReference
dmpH2-oxo-3-hexenedioate decarboxylaseBenzoate (B1203000) degradationAssociated with EC 4.1.1.77 genome.jp
xylI2-oxo-3-hexenedioate decarboxylaseXylene degradationAssociated with EC 4.1.1.77 genome.jp
nahK4-oxalocrotonate decarboxylaseNaphthalene degradationMonomer; Contains α-helices and β-sheets; Crystal structure solved at 1.72 Å sbbq.org.br

The structural and functional analysis of these enzymes underscores the evolutionary conservation of the catalytic machinery required for the degradation of aromatic compounds across different bacterial species and catabolic pathways.

2-Hydroxy-5-methyl-cis,cis-muconate this compound Isomerase (EC 5.3.2.6)

The enzyme responsible for the formation of this compound is formally known as 2-hydroxy-5-methyl-cis,cis-muconate this compound isomerase, which belongs to the isomerase class of enzymes. expasy.orgenzyme-database.orgwikipedia.org It catalyzes the conversion of 2-hydroxy-5-methyl-cis,cis-muconate to its keto form, this compound. kegg.jpkegg.jpjst.go.jp This particular enzyme is also recognized as 4-oxalocrotonate tautomerase. genome.jp

Tautomerization Mechanism and Stereochemical Considerations

The transformation from 2-hydroxy-5-methyl-cis,cis-muconate to this compound is a tautomerization reaction, specifically a keto-enol tautomerization. acs.orgebi.ac.uk This process involves the intramolecular rearrangement of a hydrogen atom and the shifting of a double bond.

The catalytic mechanism of homologous enzymes, such as 4-oxalocrotonate tautomerase (4-OT), provides insight into this reaction. A key feature of the tautomerase superfamily is the use of an N-terminal proline residue as a catalytic base. acs.orgconsensus.app This proline residue, which has an unusually low pKa, abstracts a proton, facilitating the conversion between the enol (hydroxy) and keto (oxo) forms of the substrate. acs.orgebi.ac.uk In the case of 4-OT, other critical residues for catalysis include two arginine residues and a phenylalanine. consensus.app One arginine acts as a general acid catalyst, assisted by a water molecule, while the other is involved in substrate binding and stabilization. consensus.app The hydrophobic environment created by the phenylalanine residue is also crucial for catalysis. consensus.app

Stereochemical considerations are important in these enzymatic reactions. For instance, the cycloisomerization of cis,cis-muconate (B1241781) by muconate cycloisomerase produces the (4S)-muconolactone, highlighting the stereospecificity of these enzymes. nih.gov While the specific stereochemistry of the this compound product is determined by the enzyme's active site, the initial substrate, 2-hydroxy-5-methyl-cis,cis-muconate, has a defined cis,cis configuration of its double bonds. kegg.jpjst.go.jp

Structural Biology of 4-Oxalocrotonate Tautomerase Homologs

The enzyme 2-hydroxy-5-methyl-cis,cis-muconate this compound isomerase is a homolog of 4-oxalocrotonate tautomerase (4-OT) and belongs to the tautomerase superfamily. acs.orgconsensus.app Members of this superfamily share a characteristic β-α-β structural fold. acs.org

The 4-OT family, the largest within the tautomerase superfamily, exhibits significant structural diversity. acs.orgnih.gov While the canonical 4-OT is a homohexamer, other homologs exist as dimers or trimers. acs.orgnih.gov For example, YdcE from Escherichia coli is a dimer. acs.org The active site of these enzymes typically includes the catalytic N-terminal proline. pdbj.org However, the presence and identity of other catalytic residues can vary. For instance, in the 4-OT homolog DmpI from Helicobacter pylori, a lysine (B10760008) residue replaces one of the arginines found in the canonical 4-OT. pdbj.org

The electrostatic potential of the active site also differs among homologs, suggesting adaptations to different substrates. pdbj.org Some homologs have a positively charged active site, while others are more neutral, potentially accommodating more hydrophobic substrates. pdbj.org This structural and electronic variability within the 4-OT family highlights the evolutionary adaptation of these enzymes to a range of substrates and catalytic functions.

Downstream Enzymes: Muconate Cycloisomerases and Dienelactone Hydrolases in Context

Following its formation, this compound is further metabolized by a series of downstream enzymes. In the broader context of aromatic degradation pathways, the products of tautomerase activity are often substrates for cycloisomerases and hydrolases.

Muconate cycloisomerases (EC 5.5.1.1) are key enzymes in the degradation of catechols and their derivatives. nih.govenzyme-database.org They catalyze the cycloisomerization of cis,cis-muconates to form muconolactones. nih.gov For example, muconate cycloisomerase converts cis,cis-muconate to (4S)-muconolactone. nih.gov These enzymes can also act on substituted muconates, such as methyl-substituted versions. nih.gov There are also chloromuconate cycloisomerases (EC 5.5.1.7) that are specialized for the conversion of chlorinated muconates, often involving a dehalogenation reaction. nih.govasm.org

Dienelactone hydrolases are another important class of downstream enzymes. They are crucial for the degradation of chlorinated aromatic compounds, acting on the dienelactone products of chloromuconate cycloisomerases. oup.comnih.gov These hydrolases cleave the lactone ring, a critical step in channeling the breakdown products into central metabolic pathways. nih.gov The substrate specificity of these hydrolases can be a limiting factor in the degradation of certain aromatic compounds. nih.gov

In some degradation pathways, the product of the tautomerase reaction is first acted upon by a decarboxylase. For example, 2-oxo-3-hexenedioate decarboxylase converts its substrate to 2-hydroxy-cis-hexa-2,4-dienoate. nih.gov This is then followed by the action of a hydratase, such as cis-2-oxohexa-4-enoate hydratase, and an aldolase (B8822740). nih.gov

Enzyme Evolution and Adaptation in Substituted Aromatic Compound Degradation

The ability of microorganisms to degrade a wide variety of substituted aromatic compounds is a result of the evolution and adaptation of their catabolic enzymes. researchgate.netmdpi.com This includes the divergence of enzymes to handle new substrates and the presence of multiple enzymes with similar functions.

Divergence and Specialization of Muconate-Converting Enzymes

The enzymes involved in the degradation of aromatic compounds, including those that process muconates, have undergone significant evolutionary divergence. researchgate.netnih.gov This has led to the specialization of enzymes for particular substituted substrates. For example, muconate cycloisomerases and chloromuconate cycloisomerases are homologous enzymes but have different substrate specificities and catalyze distinct reactions. nih.govnih.gov While muconate cycloisomerase is highly specific for cis,cis-muconate and some methylated derivatives, chloromuconate cycloisomerase is adapted to handle chlorinated muconates, often catalyzing a dehalogenation step. nih.govasm.org

Structural studies have revealed that even single amino acid changes in the active site can significantly alter the substrate specificity and catalytic efficiency of these enzymes. nih.gov This highlights the molecular basis for the evolutionary adaptation of these enzymes to new, often man-made, chemical compounds. The evolution of these specialized enzymes is thought to have occurred through gene duplication followed by the divergence of the duplicated genes. nih.govasm.org

Role of Isofunctional Enzymes

Many bacterial degradation pathways for aromatic compounds feature isofunctional enzymes, which are different enzymes that catalyze the same reaction. researchgate.netomicsonline.org The presence of these isozymes can provide a metabolic advantage, allowing the organism to efficiently degrade a wider range of substrates or to fine-tune the regulation of the metabolic pathway. oup.comomicsonline.org

For instance, some bacteria possess multiple, isofunctional muconate cycloisomerases. oup.com These different versions of the enzyme may have different affinities for various substituted muconates, enabling the organism to effectively process a mix of aromatic compounds. nih.gov In some cases, one isozyme may be constitutively expressed while another is inducible, allowing for a rapid response to the presence of a specific substrate. omicsonline.org The genes for these isofunctional enzymes can be located in different parts of the genome, suggesting a complex evolutionary history involving gene duplication and recruitment. oup.com The presence of isofunctional hydrolases has also been observed in the degradation pathways of complex aromatic compounds like dibenzofuran (B1670420) and dibenzo-p-dioxin. nih.gov

Genetic and Molecular Basis of 2 Oxo 5 Methyl Cis Muconate Metabolism

Identification and Characterization of Catabolic Gene Clusters (e.g., mml, sal, cat operons)

The enzymes responsible for the degradation of aromatic compounds, leading to the formation and subsequent metabolism of intermediates like 2-oxo-5-methyl-cis-muconate, are typically encoded in discrete gene clusters known as operons. These operons ensure the coordinated expression of all necessary proteins for a specific metabolic pathway. Among the most well-characterized are the sal and cat operons, involved in the degradation of salicylate (B1505791) and catechol, respectively. nih.govnih.govasm.org The degradation of toluene (B28343), which proceeds via this compound, is often encoded by the tod or analogous operons. biorxiv.org

mml Operon: The mml (methyl-muconolactone) operon is directly involved in the pathway that processes this compound. It encodes enzymes that convert this intermediate further down the degradation pathway.

sal Operon: Found on plasmids like the NAH7 plasmid in Pseudomonas putida, the sal operon encodes enzymes for the conversion of salicylate to intermediates of the tricarboxylic acid (TCA) cycle. asm.orgplos.org This pathway can converge with others at the level of catechol. plos.org

cat Operon: The cat operon encodes enzymes for the ortho-cleavage pathway of catechol, a central intermediate in the breakdown of numerous aromatic compounds. nih.govtandfonline.com Genes like catA, catB, and catC encode catechol 1,2-dioxygenase, cis,cis-muconate (B1241781) cycloisomerase, and muconolactone (B1205914) isomerase, respectively. nih.govresearchgate.net These operons are found in various bacteria, including Pseudomonas and Rhodococcus species. tandfonline.comnih.gov

Organization and Transcriptional Regulation of Genes Encoding Enzymes

The organization of these catabolic genes is a testament to evolutionary efficiency. Genes for sequential enzymatic steps are typically clustered together and are often co-transcribed from a single promoter, forming a polycistronic mRNA. tandfonline.comnih.gov This ensures that all necessary enzymes are synthesized simultaneously when an inducing substrate is present.

The regulation of these operons is tightly controlled, primarily at the level of transcription initiation. nih.govnih.gov Expression is generally inducible, meaning the genes are switched on only in the presence of the specific aromatic compound or one of its metabolites. For example, the sal operon is induced by salicylate, while the cat operon is induced by cis,cis-muconate, a metabolite of catechol. nih.govnih.gov This induction prevents the wasteful production of enzymes when they are not needed. In some cases, the regulatory gene is transcribed divergently from the catabolic genes it controls, with the promoter regions overlapping. nih.govpnas.org This arrangement allows for coordinated, yet distinct, regulation of the structural and regulatory genes.

Table 1: Organization and Regulation of Key Catabolic Operons

Operon Example Organism Key Genes Inducer Molecule Regulatory Protein Regulation Mechanism
sal Operon Pseudomonas putida (NAH7 plasmid) nahG (salicylate 1-hydroxylase), nahH (catechol 2,3-dioxygenase) Salicylate NahR (LysR-type) Positive induction; NahR binds to the promoter in the presence of salicylate to activate transcription. nih.govasm.orgnih.gov
cat Operon Pseudomonas putida catA (catechol 1,2-dioxygenase), catB, catC cis,cis-muconate CatR (LysR-type) Positive induction; CatR, activated by cis,cis-muconate, binds the promoter to enhance transcription. nih.govnih.gov
cat Operon Rhodococcus erythropolis catA, catB, catC Phenol (B47542) CatR (IclR-type) Negative regulation; CatR acts as a repressor, and phenol induces expression, though the exact mechanism is complex. nih.gov
tod Operon Acinetobacter sp. Tol 5 todC1 (dioxygenase subunit), todF Toluene TodT (Two-component) Positive induction in response to toluene. biorxiv.org

Role of Regulatory Proteins (e.g., LysR-type regulators)

The transcriptional control of aromatic degradation pathways is frequently mediated by proteins belonging to the LysR-type transcriptional regulator (LTTR) family, the largest family of prokaryotic regulators. nih.govfrontiersin.org These proteins, which include CatR and NahR, act as sensors for specific effector molecules (inducers) and modulate gene expression accordingly. nih.govnih.gov

LTTRs typically function as tetramers. nih.gov In the absence of an inducer, the regulator binds to a specific DNA sequence in the promoter region, sometimes repressing its own transcription. Upon binding to an inducer molecule (such as salicylate for NahR or cis,cis-muconate for CatR), the LTTR undergoes a conformational change. nih.govnih.gov This change allows the regulator to interact more effectively with RNA polymerase and activate transcription from the target promoter, often by bending the DNA to facilitate polymerase binding. biorxiv.org The binding sites for these regulators are typically located upstream of the -35 promoter sequence. asm.orgnih.gov For instance, the NahR protein activates transcription of the sal operon by interacting with a promoter sequence located between -83 and -45 base pairs from the transcription start site. asm.orgnih.gov

Horizontal Gene Transfer and Dissemination of Degradative Capabilities

The remarkable metabolic diversity and adaptability of bacteria in degrading a wide array of aromatic compounds are largely due to horizontal gene transfer (HGT). nih.govmdpi.com HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. This process allows for the rapid acquisition of novel metabolic pathways. nih.govresearchgate.net

The genes for aromatic degradation are frequently located on mobile genetic elements such as plasmids, transposons, and integrative and conjugative elements (ICEs). nih.govmdpi.comresearchgate.net These elements can be transferred between different bacterial species and even genera, facilitating the assembly of new degradation pathways and the dissemination of these capabilities throughout microbial communities. mdpi.comacademicjournals.org The presence of identical or highly similar degradation operons in distantly related bacteria is strong evidence for the significant role of HGT in the evolution of these metabolic functions. biorxiv.orgresearchgate.net

Plasmid-Encoded vs. Chromosomally Encoded Gene Clusters

The genetic determinants for the metabolism of compounds like toluene and salicylate can be located on either the bacterial chromosome or on extrachromosomal elements like plasmids. nih.gov

Plasmid-Encoded Clusters: Many well-known degradation pathways are encoded on large, self-transmissible catabolic plasmids. researchgate.netacademicjournals.org Famous examples include the TOL plasmid (pWW0) and the NAH7 plasmid, which carry the genes for toluene and naphthalene (B1677914) degradation, respectively. academicjournals.orgnih.govcambridge.org Plasmids offer a key advantage for rapid dissemination of metabolic capabilities through HGT. researchgate.netacademicjournals.org The expression of plasmid-borne genes can, however, be influenced by chromosomally encoded factors of the host bacterium, leading to host-specific degradation efficiencies. asm.org

Chromosomally Encoded Clusters: In many bacteria, the catabolic genes are integrated into the chromosome. nih.gov For example, in Pseudomonas putida TMB, the genes for aromatic hydrocarbon degradation are chromosomal, despite showing homology to the plasmid-encoded genes of pWW0. nih.gov Similarly, some strains carry chromosomal cat and ben genes for the catechol and benzoate (B1203000) ortho-cleavage pathways. nih.gov While chromosomal genes may be more stably maintained within a lineage, they can also be part of mobile elements like ICEs, which allow for their transfer. nih.gov

Table 2: Comparison of Plasmid-Encoded and Chromosomally Encoded Catabolic Gene Clusters

Feature Plasmid-Encoded Clusters Chromosomally Encoded Clusters
Genetic Element Catabolic Plasmids (e.g., TOL, NAH7) Bacterial Chromosome
Mobility High; readily transferred via conjugation. academicjournals.org Lower; transfer relies on mechanisms like ICEs or transduction. nih.gov
Evolutionary Impact Facilitates rapid evolution and adaptation to new pollutants. mdpi.com Promotes stable inheritance of metabolic traits.
Examples sal operon on NAH7 plasmid in P. putida. plos.orgcambridge.org cat operons in P. putida and Acinetobacter sp. ADP1. nih.govnih.govnih.gov
Regulation Can be influenced by host-specific chromosomal factors. asm.org Primarily regulated by intrinsic genetic circuits.

Transcriptomic and Proteomic Analyses of Pathways Involving this compound

Modern "omics" technologies have provided unprecedented insight into the functional expression and regulation of degradation pathways.

Transcriptomic Analyses: Using techniques like RNA sequencing (RNA-seq), researchers can obtain a global snapshot of all the genes being transcribed under specific conditions. Transcriptomic studies of bacteria exposed to toluene have revealed the massive upregulation of gene clusters involved in its degradation, as well as genes related to chemotaxis and efflux pumps that provide an adaptive response to the toxic compound. plos.org These analyses have confirmed the co-transcription of genes within operons like the tod operon and have helped identify which genes are specifically induced by the substrate. biorxiv.orgplos.org In fungi, transcriptomics has also been used to identify genes activated by toluene, revealing complex stress response mechanisms alongside the degradation pathway itself. nih.govresearchgate.net

Proteomic Analyses: Proteomics focuses on the large-scale study of proteins, the actual catalysts of metabolic reactions. Techniques such as two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry, or quantitative methods like iTRAQ, have been used to identify the specific proteins produced during the degradation of aromatic compounds. plos.orgplos.org For example, proteomic analysis of Burkholderia sp. K24 identified enzymes of the extradiol cleavage pathway that were strongly induced by xylene isomers. plos.org Similarly, studies on cells grown on salicylate have identified the specific hydroxylases and dioxygenases of the gentisate and catechol pathways that are expressed. researchgate.netasm.org These studies verify that the genes identified in genomic analyses are indeed translated into functional enzymes and can reveal post-transcriptional regulatory events.

Microbial Diversity and Ecological Significance

Occurrence in Prokaryotic and Eukaryotic Microorganisms

The metabolic pathways that produce and consume 2-Oxo-5-methyl-cis-muconate are found in a diverse range of microorganisms, highlighting its importance in the catabolism of methylated aromatic compounds.

This compound is a metabolite in the degradation pathways of several bacterial genera known for their catabolic versatility.

Pseudomonas : Members of this genus are well-documented for their ability to degrade a wide array of aromatic hydrocarbons. sjtu.edu.cnunesp.br Pseudomonas putida KT2440, a well-studied soil bacterium, features this compound in its metabolic models. ucsd.eduucsd.edu Research on Pseudomonas arvilla C-1 demonstrated that the intradiol cleavage of 3-methylcatechol (B131232) yields 2-methylmuconic acid (5-carboxy-2-methyl-2,4-pentadienoic acid). nih.gov Furthermore, Pseudomonas sp. strain MT1 effectively degrades methyl-substituted salicylates, which are channeled into a catechol ortho cleavage pathway involving 3-methylmuconate as an intermediate. nih.gov

Rhodococcus : This genus includes species capable of degrading various environmental pollutants. asm.orgasm.orgresearchgate.net The degradation of methylated aromatic compounds in Rhodococcus often proceeds through pathways that can generate substituted muconates. genome.jp For instance, Rhodococcus opacus 1CP possesses robust pathways for breaking down chloroaromatic compounds, which involve modified ortho-cleavage pathways and muconate intermediates. asm.org

Cupriavidus : The species Cupriavidus necator JMP134 is a model organism for the biodegradation of chloroaromatics and other aromatic compounds, possessing the genetic framework for methylcatechol degradation pathways. oup.comoup.com The presence of 2-oxo-5-methyl cis-muconate has also been noted in the metabolic pathways of Cupriavidus cauae PHS1. amazonaws.com These pathways are central to the bacterium's ability to utilize a wide range of aromatic substrates for growth. oup.com

Advanced Research Methodologies for Studying 2 Oxo 5 Methyl Cis Muconate

Analytical Techniques for Detection and Quantification in Biological Systems

A range of analytical methods are employed to accurately detect and quantify 2-Oxo-5-methyl-cis-muconate in complex biological matrices. These techniques offer high sensitivity and specificity, crucial for metabolic studies.

High-Performance Liquid Chromatography (HPLC) for Metabolic Intermediates

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of metabolic intermediates like this compound from biological samples. The method's adaptability allows for the analysis of various aromatic compounds and their metabolites.

Typically, a reverse-phase C18 column is utilized for separation. The mobile phase often consists of a gradient of an aqueous solvent (containing a small percentage of an acid like formic acid to ensure the analytes are in their protonated form) and an organic solvent such as methanol (B129727) or acetonitrile. This gradient allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a diode array detector (DAD) or a UV detector, as the conjugated double bond system in this compound results in strong UV absorbance at a specific wavelength. For accurate quantification, a calibration curve is generated using a purified standard of the compound. Due to potential matrix effects from complex biological samples, a matrix media spike may be employed to ensure dependable analysis.

ParameterTypical Value/Condition
Column Reverse-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Detection Diode Array Detector (DAD) or UV Detector
Quantification External calibration curve with a purified standard

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and verification of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to provide a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For a definitive structural assignment, 2D NMR experiments are crucial. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule and confirming the positions of the oxo and methyl groups on the muconate backbone.

Mass Spectrometry (MS) in Metabolomics Studies

Mass Spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying this compound in metabolomics studies. Its high sensitivity allows for the detection of low-abundance metabolites.

In a typical LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The molecules are ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural confirmation and to distinguish between isomers, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific parent ion corresponding to this compound is selected, fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its confident identification in a complex mixture.

UV-Visible Spectroscopy for Enzyme Assays

UV-Visible spectroscopy is a widely used method for monitoring enzyme assays in real-time. This technique is particularly well-suited for enzymes that catalyze reactions involving changes in the conjugation of double bonds, as is the case with many enzymes that act on aromatic compounds and their derivatives.

The enzymatic conversion of or to this compound can be monitored by observing the change in absorbance at a specific wavelength that corresponds to the formation or consumption of a chromophore. By measuring the rate of change in absorbance over time, the initial velocity of the enzymatic reaction can be determined. This information is fundamental for characterizing the kinetic properties of the enzyme.

Genetic Manipulation and Mutant Strain Construction

The study of the metabolic pathways involving this compound often involves the genetic manipulation of microorganisms. By creating mutant strains, researchers can investigate the function of specific genes and enzymes in the metabolism of this compound.

Commonly used techniques include gene knockouts, where a specific gene is deleted or inactivated. This allows researchers to observe the effect of the gene's absence on the production or degradation of this compound, thereby elucidating the gene's role in the pathway. Conversely, gene overexpression, where a gene of interest is expressed at higher-than-normal levels, can be used to increase the production of a particular enzyme and study its effect on the metabolic flux towards or away from this compound. The introduction of foreign genes (heterologous expression) from other organisms can also be used to engineer novel metabolic pathways for the production of this compound.

In Vitro Enzyme Assays and Kinetic Characterization

To understand the specific function and efficiency of an enzyme that metabolizes this compound, in vitro enzyme assays are performed. These assays allow for the detailed characterization of the enzyme's kinetic parameters in a controlled environment, free from the complexities of the cellular milieu.

Metabolic Flux Analysis in Microbial Systems

Metabolic flux analysis (MFA) is a powerful quantitative framework used to investigate the flow of metabolites through the intricate network of biochemical reactions within a cell. While direct MFA studies focusing exclusively on this compound are not extensively documented, its central role as an intermediate in the meta-cleavage pathway for aromatic compounds, such as toluene (B28343) and cresols, makes MFA of these broader pathways critical to understanding its metabolic fate. In microbial systems, particularly in bacteria like Pseudomonas putida, these pathways are essential for the bioremediation of environmental pollutants and for the biotechnological production of value-added chemicals. nih.govnih.gov

The degradation of aromatic compounds in many bacteria proceeds by funneling diverse substrates into a few key intermediates, such as catechol and its methylated derivatives. researchgate.net These catechols are then processed through one of two primary routes: the ortho-cleavage pathway or the meta-cleavage pathway. This compound is a key metabolite in the meta-cleavage pathway, which ultimately breaks down the aromatic ring into central metabolites like pyruvate (B1213749) and acetaldehyde (B116499) that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Metabolic flux analysis, particularly ¹³C-MFA, allows researchers to map and quantify the carbon traffic through these competing pathways. researchgate.net By supplying the microbial culture with a ¹³C-labeled substrate (e.g., ¹³C-toluene or ¹³C-glucose) and analyzing the isotopic labeling patterns in downstream metabolites and amino acids, the relative activity or "flux" through different enzymatic reactions can be determined. This provides a detailed snapshot of the cell's metabolic state and reveals how carbon is partitioned at critical branch points.

A crucial branch point relevant to this compound is the catechol node, where catechol 1,2-dioxygenase (C12DO) directs the substrate to the ortho pathway, and catechol 2,3-dioxygenase (C23DO) channels it into the meta pathway. nih.gov The balance of flux between these two pathways is a key determinant of the metabolic output. For instance, the ortho pathway leads to succinyl-CoA and acetyl-CoA, whereas the meta pathway generates pyruvate and acetaldehyde. researchgate.net

Flux balance analysis (FBA), a computational modeling technique, has been applied to strains of Pseudomonas putida to study the degradation of benzoate (B1203000), a compound that is metabolized through catechol. nih.gov By constraining the model with experimentally measured rates of substrate uptake and product secretion, FBA can predict the distribution of metabolic fluxes throughout the cellular network. Such studies have been instrumental in metabolic engineering efforts aimed at redirecting carbon flux preferentially through one pathway. For example, by deleting the gene for catechol 1,2-dioxygenase (catA), researchers can effectively shut down the ortho pathway, forcing all carbon from catechol to flow through the meta-cleavage route, thereby increasing the flux towards intermediates like this compound and its subsequent products. nih.gov

Research findings have demonstrated that genetic modifications can dramatically alter the flux distribution at the catechol node. In one study involving P. putida, the deletion of one of the two catechol 1,2-dioxygenase isozymes (catA2) not only reduced the ortho-cleavage activity but also unexpectedly led to an eight-fold increase in the activity of catechol 2,3-dioxygenase, significantly enhancing the flux through the meta pathway. nih.gov This highlights the complex regulatory cross-talk between these pathways, which can be uncovered and quantified using MFA.

The table below presents illustrative data from a flux balance analysis of P. putida strains engineered to channel carbon flow through the meta-cleavage pathway for the production of polyhydroxyalkanoates (PHA), a type of bioplastic. The data shows how the enzymatic capacity at the catechol branch point is altered through genetic modification, thereby redirecting metabolic flux.

Illustrative data based on findings from studies on Pseudomonas putida, showing how genetic deletions of ortho-cleavage pathway enzymes can redirect metabolic activity towards the meta-cleavage pathway. nih.gov

This redirection of flux is paramount for biotechnological applications. By understanding and manipulating the flow of carbon through intermediates like this compound, it is possible to optimize microbial cell factories for the production of specific bioproducts or to enhance their efficiency in degrading toxic environmental pollutants. nih.gov MFA provides the quantitative data necessary to guide these rational metabolic engineering strategies, identifying bottlenecks and confirming the effects of genetic interventions on pathway activity. nih.gov

Synthetic Biology and Metabolic Engineering Applications

Engineering Microbial Strains for Enhanced Degradation Pathways

A primary focus of metabolic engineering is the optimization of microbial strains to enhance the degradation of aromatic compounds, often funneling them through pathways that include intermediates like 2-Oxo-5-methyl-cis-muconate.

A key objective in metabolic engineering is to maximize the carbon flux towards a desired product. In the context of producing compounds like cis,cis-muconic acid, a precursor to adipic acid used in nylon production, significant efforts have been made to optimize the metabolic pathways in various microorganisms. uni-duesseldorf.dejmicrobiol.or.kr Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to convert simple sugars like glucose and xylose into these valuable chemicals. nih.gov

Strategies often involve the overexpression of key enzymes and the deletion of competing pathway genes to channel metabolic intermediates towards the target product. For instance, in engineered E. coli, boosting the supply of 3-dehydroshikimate (3-DHS) and expressing downstream pathway enzymes has led to significant titers of cis,cis-muconic acid. acs.org Similarly, in S. cerevisiae, while initial titers were lower than in E. coli, its robustness in industrial fermentations makes it an attractive host for production. acs.org

One successful approach in E. coli involved creating a "metabolic funnel" to convert both 3-dehydroshikimate and chorismate into protocatechuic acid, which is then converted to cis,cis-muconic acid. nih.gov Another strategy in E. coli focused on eliminating carbon flux from glycolysis to the TCA cycle, which significantly improved the production of cis,cis-muconic acid from glucose. nih.gov The table below summarizes the outcomes of various engineering strategies.

Engineered StrainGenetic ModificationSubstrateProduct TiterYieldReference
E. coliBoosted 3-DHS supply, expressed downstream pathway genesGlucose59 g/L- acs.org
S. cerevisiaeOverexpression of PCA decarboxylase and AROM protein (Aro1pΔE)Glucose20.8 g/L66.2 mg/g acs.org
E. coli GX1xMADisruption of glycolysis to TCA cycle fluxGlucose4.09 g/L0.31 g/g nih.gov
Pseudomonas putidaAdaptive laboratory evolution, metabolic modelingGlucose and Xylose33.7 g/L46% molar researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Enzyme Engineering: Improving the catalytic efficiency and stability of bottleneck enzymes through directed evolution or rational design.

Cofactor Availability: Ensuring a sufficient supply of necessary cofactors, such as the prenylated flavin mononucleotide required by some PCA decarboxylases, can be critical. researchgate.net

Alternative Enzymes: Screening for and utilizing novel enzymes from different organisms with better kinetic properties. For example, a fungal decarboxylase was found to improve the yield of cis,cis-muconic acid in S. cerevisiae by 22% compared to the bacterial enzyme AroY. researchgate.net

Process Optimization: Adjusting fermentation conditions, such as oxygen levels, can enhance the activity of oxygen-sensitive enzymes. oup.com

For example, in S. cerevisiae, the conversion of shikimate to shikimate-3-phosphate (B1206780) was identified as a flux-controlling step that could be overcome by expressing a shikimate kinase from E. coli. oup.com

Potential for Biotransformation of Lignin-Derived Aromatic Compounds

Lignin (B12514952), a complex aromatic polymer found in plant cell walls, is a vast and underutilized renewable resource. mdpi.com It is composed of various aromatic monomers, which, upon depolymerization, can be converted into valuable chemicals. mdpi.com Metabolic engineering plays a pivotal role in developing microbial chassis capable of funneling these diverse lignin-derived aromatic compounds into central metabolic pathways or towards the production of specific platform chemicals. rsc.org

The degradation of many lignin-derived compounds proceeds through intermediates like protocatechuate and catechol, which are direct precursors in the engineered pathways for cis,cis-muconic acid production. rsc.orgresearchgate.net This creates a direct link between lignin valorization and the synthesis of bioplastics and other valuable materials.

Engineered strains of Pseudomonas putida KT2440, a robust soil bacterium known for its ability to degrade aromatic compounds, have been developed to convert lignin-derived aromatics into cis,cis-muconate (B1241781). rsc.org By modifying its native metabolic pathways, for instance, by replacing the gene for the ortho-cleavage of protocatechuate with a protocatechuate decarboxylase, the metabolic flux can be redirected towards catechol and subsequently to cis,cis-muconate. rsc.org

Rational Design of Novel Biocatalytic Systems

The rational design of biocatalytic systems involves the purposeful engineering of enzymes and metabolic pathways to perform specific chemical transformations. nih.gov This approach relies on a deep understanding of enzyme structure-function relationships and metabolic network models.

In the context of this compound and related pathways, rational design can be applied to:

Create novel enzymes: Designing enzymes with altered substrate specificity to accept non-natural substrates or to catalyze novel reactions.

Construct synthetic pathways: Assembling enzymes from different organisms into a new host to create a de novo metabolic pathway for a desired product. chalmers.se

Optimize enzyme cascades: Spatially organizing enzymes within the cell to enhance substrate channeling and minimize the accumulation of toxic intermediates.

An example of rational design is the development of multi-enzyme cascade reactions in vitro, which can offer high conversion rates and stereoselectivity for the synthesis of valuable chemicals. nih.gov Furthermore, computational tools and molecular docking studies can aid in understanding enzyme-substrate interactions, guiding the engineering of more efficient biocatalysts. chalmers.se The creation of whole-cell biocatalysts, where the engineered microorganism itself acts as the catalyst, offers a cost-effective and sustainable alternative to traditional chemical synthesis. nih.gov

Future Research Directions and Unexplored Aspects

Elucidation of Novel Pathways Involving 2-Oxo-5-methyl-cis-muconate

The canonical pathway for the degradation of 3-methylcatechol (B131232) proceeds through its extradiol ring cleavage by catechol 2,3-dioxygenase to form 2-hydroxy-6-oxo-2,4-heptadienoate, which is then acted upon by a hydrolase. nih.govresearchgate.net However, the vast metabolic diversity of microorganisms suggests that alternative or novel pathways for the transformation of this compound may exist.

Future research could focus on identifying microbial isolates from contaminated environments that exhibit unusual degradation profiles for toluene (B28343) or related compounds. These organisms may harbor novel enzymatic machinery capable of transforming this compound through different chemical reactions. For instance, the existence of alternative hydrolases, isomerases, or even oxidoreductases that act on this substrate could lead to metabolic funnels that converge on different central metabolic pathways. The exploration of microbial communities in diverse and extreme environments through metagenomic approaches could be a powerful tool for discovering such novel pathways. researchgate.netnih.govresearchgate.net The identification of new pathways would not only expand our fundamental knowledge of microbial metabolism but could also provide new biocatalytic tools for the synthesis of valuable chemicals.

Structural and Mechanistic Studies of Undiscovered Enzymes

While the general classes of enzymes involved in the meta-cleavage pathway are known, the specific enzymes that act on this compound and its downstream products are not all fully characterized. researchgate.netnih.gov There is a significant need for detailed structural and mechanistic studies of these enzymes to understand their substrate specificity, catalytic mechanisms, and potential for protein engineering.

Future research should aim to isolate and characterize the key enzymes from the 3-methylcatechol degradation pathway. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information, which, when combined with kinetic and spectroscopic studies, can elucidate the catalytic mechanism in detail. Such studies are crucial for understanding how these enzymes accommodate the methyl substituent and how this affects their activity and stability. Furthermore, mining metagenomic datasets could lead to the discovery of entirely new enzymes with improved or novel activities towards this compound and its derivatives. nih.govresearchgate.net

Table 1: Key Enzymes in the 3-Methylcatechol meta-Cleavage Pathway and Areas for Future Research

Enzyme Gene (example) EC Number Reaction Future Research Focus
Catechol 2,3-dioxygenase todE 1.13.11.2 3-methylcatechol → 2-hydroxy-6-oxo-2,4-heptadienoate Structural studies to understand substrate specificity for various methylated catechols.
2-hydroxy-6-oxo-2,4-heptadienoate hydrolase todF 3.7.1.- 2-hydroxy-6-oxo-2,4-heptadienoate → 2-hydroxypenta-2,4-dienoate + acetate Elucidation of the precise mechanism and identification of novel hydrolases with broader substrate ranges.
2-hydroxypenta-2,4-dienoate hydratase 4.2.1.80 2-hydroxypenta-2,4-dienoate → 4-hydroxy-2-oxopentanoate Structural and mechanistic characterization is needed for many variants of this enzyme.

Systems Biology Approaches to Understand Regulatory Networks

The degradation of aromatic compounds in bacteria is tightly regulated to ensure efficient catabolism and to prevent the accumulation of toxic intermediates. ucl.ac.uk The expression of the enzymes involved in the degradation of toluene, and thus the formation of this compound, is often controlled by complex regulatory networks. A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, is essential for a holistic understanding of these networks.

Future research should focus on applying these "omic" techniques to bacteria that degrade toluene and related compounds. This will allow for the identification of regulatory genes, the characterization of promoter elements, and the elucidation of the signaling molecules that control the expression of the catabolic operons. ucl.ac.uk For example, understanding how the presence of different methyl-substituted aromatic compounds affects the global gene expression profile can provide insights into the cross-regulation and specificity of these pathways. This knowledge is critical for the rational design of microbial strains with enhanced degradation capabilities for specific pollutants.

Environmental Monitoring and Fate Prediction of Related Compounds

The presence of aromatic compounds and their degradation intermediates in the environment is a significant concern. nih.gov While methods for monitoring parent compounds like toluene are well-established, the detection and quantification of transient intermediates such as this compound and other muconic acid derivatives in environmental samples remain challenging. tandfonline.comresearchgate.net

Future research should focus on the development of sensitive and specific analytical methods for the in-situ detection of these compounds. This could involve the use of advanced mass spectrometry techniques or the development of biosensors. Furthermore, there is a need for better predictive models for the environmental fate and transport of these intermediates. Such models should consider factors like their susceptibility to further microbial degradation, chemical transformation, and sorption to soil particles. A better understanding of the environmental fate of this compound is crucial for accurate risk assessment of contaminated sites and for the development of effective bioremediation strategies.

Q & A

Q. How can researchers accurately quantify 2-Oxo-5-methyl-cis-muconate in enzymatic reaction mixtures?

Methodological Answer: Use high-performance liquid chromatography (HPLC) paired with UV-Vis detection at 260 nm to isolate and quantify the compound. For protein quantification in enzymatic assays, employ the Bradford assay (Coomassie Brilliant Blue G-250 dye binding) to standardize enzyme concentrations, ensuring reproducibility . Calibration curves with synthetic 2-Oxo-5-methyl-cis-muconate standards are critical for accuracy.

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the cis configuration and methyl group positioning. Compare observed chemical shifts with published data for similar muconate derivatives (e.g., 5-Oxo-2,5-dihydrofuran-2-acetate ). Complement with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI-TOF for precise mass measurement) .

Q. What controls are essential when synthesizing this compound to ensure purity and yield?

Methodological Answer: Include negative controls (e.g., reactions without catalysts) to identify non-enzymatic byproducts. Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor reaction progress. Post-synthesis, validate purity via melting point analysis and differential scanning calorimetry (DSC), referencing analogs like Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride for procedural consistency .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo metabolic flux data involving this compound be resolved?

Methodological Answer: Apply systematic falsification frameworks to identify confounding variables (e.g., cellular compartmentalization or competing pathways). For example, use isotope tracing (¹³C-labeled substrates) in in vivo models to track carbon flow, and cross-validate with in vitro reconstituted systems. Statistical meta-regression (e.g., random-effects models) can quantify heterogeneity across studies .

Q. What experimental designs integrate genomic and metabolomic data to elucidate the role of this compound in microbial catabolic pathways?

Methodological Answer: Combine CRISPR-Cas9 gene knockout libraries with untargeted metabolomics. For instance, delete putative catA (catechol dioxygenase) genes in Pseudomonas spp. and profile intracellular metabolites via LC-MS/MS. Use PICOC criteria (Population: microbial strains; Intervention: gene deletion; Outcomes: metabolite accumulation) to structure hypothesis testing .

Q. How should researchers conduct a meta-analysis of this compound biodegradation rates across studies with divergent methodologies?

Methodological Answer: Follow COSMOS-E guidelines: (1) Define inclusion criteria (e.g., studies reporting first-order degradation rate constants); (2) Standardize units (e.g., µmol·g⁻¹·h⁻¹); (3) Account for covariates (pH, temperature) via subgroup analysis. Use tools like RevMan for heterogeneity assessment (I² statistic) and funnel plots to detect publication bias .

Q. What strategies distinguish this compound from structurally similar analogs (e.g., 4-carboxymethylbut-2-en-4-olide) in complex matrices?

Methodological Answer: Leverage tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns. For example, the methyl group at position 5 in 2-Oxo-5-methyl-cis-muconate produces a distinct m/z 153 fragment, absent in non-methylated analogs. Cross-reference with spectral libraries (e.g., mzCloud ).

Reproducibility and Reporting Standards

Q. What metadata must be included in publications to ensure reproducibility of this compound studies?

Methodological Answer: Report exact synthesis protocols (catalysts, solvents, reaction times), purity assessments (HPLC traces, NMR spectra), and instrument parameters (e.g., LC-MS gradient profiles). Adhere to ICMJE standards: disclose manufacturer details (e.g., Sigma-Aldrich lot numbers) and storage conditions (-80°C vs. ambient) to mitigate batch variability .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer: Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors like 3-nitropropionate) and assess non-specific binding via thermal shift assays. Replicate experiments across ≥3 independent cultures to address biological variability .

Data Analysis and Interpretation

Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in toxicity studies?

Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to EC₅₀ calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., varying concentrations across cell lines). For skewed data, non-parametric alternatives like Kruskal-Wallis are preferable .

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

Methodological Answer: Conduct sensitivity analyses to isolate methodological disparities (e.g., aerobic vs. anaerobic conditions). Use accelerated biodegradation tests (OECD 301F) under standardized conditions. Publish raw data in open repositories (e.g., Zenodo) to enable reanalysis and transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.